molecular formula C6H3ClF2 B074746 1-Chloro-3,5-difluorobenzene CAS No. 1435-43-4

1-Chloro-3,5-difluorobenzene

Cat. No.: B074746
CAS No.: 1435-43-4
M. Wt: 148.54 g/mol
InChI Key: RFKBODCWHNDUTJ-UHFFFAOYSA-N
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Description

1-Chloro-3,5-difluorobenzene is an aromatic compound with the molecular formula C6H3ClF2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

1-Chloro-3,5-difluorobenzene is a chemical compound with the molecular formula C6H3ClF2 It’s often used as a building block in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, its boiling point is 111-112 °C , and its density is 1.329 g/mL at 25 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-difluorobenzene can be synthesized through several methods. One common method involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction to introduce the chlorine atom. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with copper(I) chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the direct fluorination of chlorobenzene using fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Chloro-3,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions:

    Nucleophilic Aromatic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3,5-difluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity patterns. This makes it particularly useful in selective synthesis and industrial applications .

Properties

IUPAC Name

1-chloro-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKBODCWHNDUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162440
Record name Benzene, 1-chloro-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-43-4
Record name Benzene, 1-chloro-3,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-3,5-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the 1-chloro-3,5-difluorobenzene radical cation in a neon matrix?

A: Studying the this compound radical cation in a neon matrix allows researchers to isolate and analyze its spectroscopic properties with minimal interference from intermolecular interactions. [] The inert nature of neon minimizes any perturbation to the radical cation's electronic structure, providing a clearer picture of its intrinsic properties. This approach enables the investigation of fundamental molecular characteristics, such as ground state degeneracy splitting caused by asymmetric substitution. []

Q2: How does asymmetric substitution in the this compound radical cation affect its ground state?

A: The research used fluorescence polarization and photoselection techniques to demonstrate that asymmetric substitution in the this compound radical cation lifts the degeneracy of the benzene cation ground state. [] This means that the originally degenerate energy levels of the benzene cation are split into distinct levels due to the presence of different halogen substituents (chlorine and fluorine) at specific positions on the benzene ring. This splitting can provide valuable insights into the electronic structure and bonding characteristics of the radical cation.

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